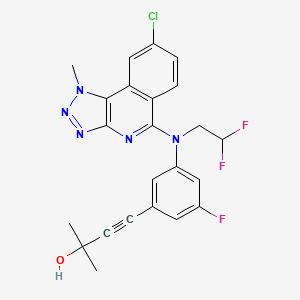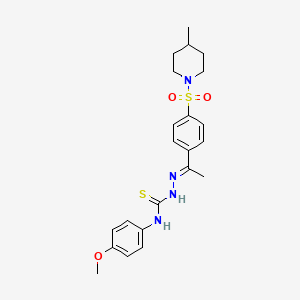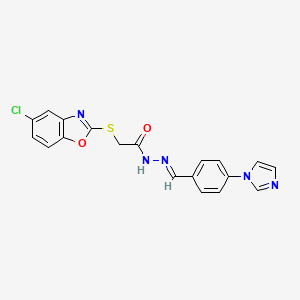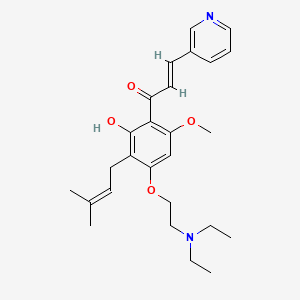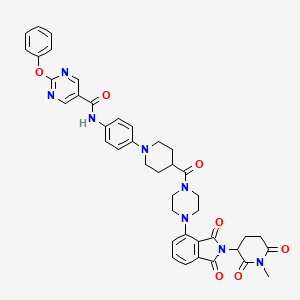![molecular formula C34H38IN B12384807 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide is a complex organic compound It features a pyridinium core substituted with various phenyl groups, including tert-butylphenyl and phenylethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinium core: This can be achieved through a condensation reaction involving a suitable pyridine derivative.
Substitution reactions: Introduction of tert-butylphenyl and phenylethenyl groups can be done through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with an appropriate alkyl halide, such as methyl iodide, to form the pyridinium salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tert-butyl groups.
Reduction: Reduction reactions could target the pyridinium core, potentially converting it to a pyridine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyridinium or pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Electronics: The compound’s structure suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.
Biological Probes: It may be used as a fluorescent probe in biological imaging due to its aromatic structure.
Industry
Catalysis: The compound could serve as a catalyst or catalyst precursor in various industrial chemical reactions.
Dyes and Pigments: Its structure suggests potential use in the synthesis of dyes or pigments.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, influencing its behavior in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butylphenyl derivatives: Compounds with similar tert-butylphenyl groups.
Pyridinium salts: Other pyridinium-based compounds with different substituents.
Uniqueness
The unique combination of substituents in 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide gives it distinct properties, such as specific electronic or steric effects, that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C34H38IN |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C34H38N.HI/c1-33(2,3)29-19-14-25(15-20-29)13-16-28-23-32(27-17-21-30(22-18-27)34(4,5)6)35(7)24-31(28)26-11-9-8-10-12-26;/h8-24H,1-7H3;1H/q+1;/p-1/b16-13+; |
Clé InChI |
PETRXUJAJSDTOF-ZUQRMPMESA-M |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




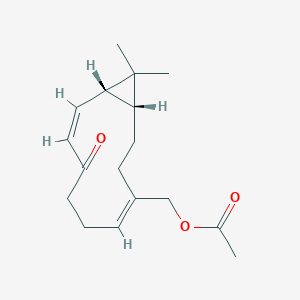
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

